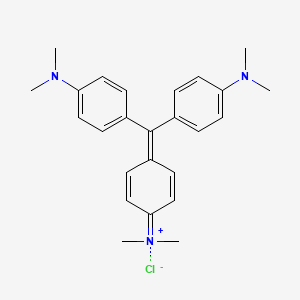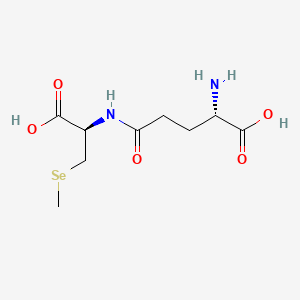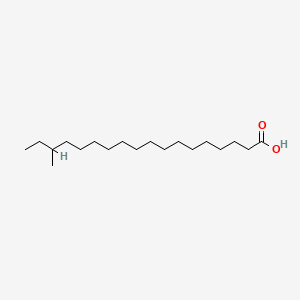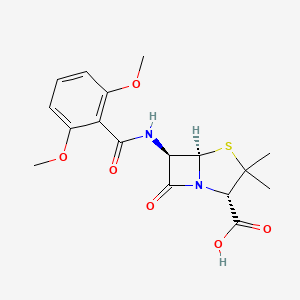
3-氟巯基苯
描述
3-Fluorothiophenol, also known as 3-Fluorobenzenethiol, is a chemical compound with the linear formula FC6H4SH . It has a molecular weight of 128.17 . It was used in the synthesis of dibenzo[bc,fg]dithiapentalene .
Molecular Structure Analysis
The molecular structure of 3-Fluorothiophenol is represented by the linear formula FC6H4SH . It has a molecular weight of 128.17 and a monoisotopic mass of 128.009598 Da .Physical and Chemical Properties Analysis
3-Fluorothiophenol has a density of 1.2±0.1 g/cm^3, a boiling point of 162.7±13.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.3±3.0 kJ/mol and a flash point of 56.5±8.1 °C . Its index of refraction is 1.561, and it has a molar refractivity of 34.4±0.3 cm^3 .科学研究应用
合成和材料特性
3-氟巯基苯作为各种聚噻吩衍生物合成的关键组成部分,对材料特性和应用表现出显着影响。如在区域规则聚(3-烷基-4-氟)噻吩的合成中所见,将氟引入噻吩主链中,会导致聚合物电离势增加,而光学带隙基本不变。这种氟化由于更共面的主链导致增强的聚集趋势,与未氟化的聚合物相比,在场效应晶体管中的电荷载流子迁移率提高了五倍 (Fei et al., 2015).
传感应用
氟噻吩衍生物的多功能性延伸到传感应用,在这些应用中,它们被用于检测各种分析物。例如,基于寡噻吩-茚二酮的传感器(包括氟噻吩单元)已显示出快速且高度灵敏地检测水和食品样品中的氰离子,以及在活细胞中的生物成像能力 (Guo et al., 2019)。此外,含氟噻吩的化合物被应用于开发爆炸物的荧光传感器,突出了它们在安全和环境监测中的潜力 (Liu et al., 2013).
电子和光伏器件
共轭聚噻吩的电子特性可以通过掺入 3-氟噻吩单元进行微调,如各种共聚物的合成和表征所示。这些改性导致电子特性发生改变,例如 HOMO 能级的变化,这对于有机光伏器件的性能至关重要 (Homyak et al., 2016)。此外,氟化的噻吩衍生物有助于开发高导电性和透明的聚噻吩薄膜,扩大了它们在柔性和可拉伸电子学中的应用范围 (Vosgueritchian et al., 2012).
化学传感和生物分子检测
3-氟巯基苯衍生物有助于创建对生物分子敏感且选择性的传感器。例如,共聚噻吩衍生的传感器已被设计用于检测溶血磷脂酸,表现出高选择性和灵敏性,在医学诊断和研究中具有应用 (Lan et al., 2013).
安全和危害
作用机制
Target of Action
This compound is a derivative of thiophenol, which is known to interact with various biological targets due to its sulfur-containing phenolic group . The specific targets of 3-fluorothiophenol may vary due to the presence of the fluorine atom .
Mode of Action
As a thiophenol derivative, it may interact with its targets through the formation of disulfide bonds, given the reactivity of the thiol group . The fluorine atom could potentially influence these interactions, possibly enhancing the compound’s reactivity or specificity .
Biochemical Pathways
Given its structural similarity to thiophenol, it may be involved in similar biochemical processes, such as redox reactions and signal transduction
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The presence of the fluorine atom may influence its metabolic stability and excretion .
Result of Action
As a derivative of thiophenol, it may exhibit similar biological activities, such as antioxidant properties and involvement in signal transduction . The fluorine atom may confer additional properties or enhance its biological activity .
Action Environment
The action, efficacy, and stability of 3-Fluorothiophenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other biological molecules . The fluorine atom in the molecule may enhance its stability under certain conditions .
生化分析
Biochemical Properties
3-Fluorothiophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of 3-Fluorothiophenol with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids .
Additionally, 3-Fluorothiophenol can act as a substrate for glutathione S-transferases, which are enzymes that catalyze the conjugation of glutathione to electrophilic compounds. This interaction helps in the detoxification of reactive intermediates formed during the metabolism of 3-Fluorothiophenol .
Cellular Effects
The effects of 3-Fluorothiophenol on various types of cells and cellular processes are diverse. In mammalian cells, 3-Fluorothiophenol has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help in mitigating oxidative damage .
Moreover, 3-Fluorothiophenol can affect gene expression by modulating the activity of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). These transcription factors play crucial roles in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Fluorothiophenol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 3-Fluorothiophenol to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, the binding of 3-Fluorothiophenol to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .
Additionally, 3-Fluorothiophenol can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. This oxidative stress can lead to the activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which further modulates cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorothiophenol can change over time due to its stability and degradation. Studies have shown that 3-Fluorothiophenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of 3-Fluorothiophenol may have different biochemical properties and can influence cellular functions differently.
Long-term exposure to 3-Fluorothiophenol in in vitro and in vivo studies has shown that the compound can cause cumulative oxidative damage, leading to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Fluorothiophenol vary with different dosages in animal models. At low doses, 3-Fluorothiophenol has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, the compound can cause significant oxidative damage, leading to cellular toxicity and adverse effects .
Threshold effects have been observed in studies where a certain dosage of 3-Fluorothiophenol is required to elicit a measurable biological response. Beyond this threshold, the effects of the compound become more pronounced and can lead to toxic outcomes .
Metabolic Pathways
3-Fluorothiophenol is involved in various metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferases . This conjugation facilitates the excretion of 3-Fluorothiophenol and its metabolites from the body.
Additionally, 3-Fluorothiophenol can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Fluorothiophenol is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters and binding proteins may facilitate the movement of 3-Fluorothiophenol within cells and tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 3-Fluorothiophenol is crucial for its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct 3-Fluorothiophenol to specific organelles .
属性
IUPAC Name |
3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEUGINAVLMAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180261 | |
| Record name | m-Fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-77-9 | |
| Record name | 3-Fluorothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Fluorobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-fluorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















